molecular formula C5H9ClO2S B2769912 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide CAS No. 58474-58-1

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2769912
CAS No.: 58474-58-1
M. Wt: 168.64
InChI Key: LODJXYRWLRCSQQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C5H9ClO2S. It is a derivative of tetrahydrothiophene, featuring a chloromethyl group and a sulfone functional group.

Scientific Research Applications

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation to introduce the sulfone group. One common method is the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to form the chloromethyl derivative, which is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the sulfone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(chloromethyl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODJXYRWLRCSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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